

# In Vivo Therapeutic Potential of Aspinonene in HR+/HER2- Breast Cancer Models

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This guide provides a comparative analysis of **Aspinonene**, a novel, selective PI3Kα inhibitor, against established therapies in preclinical in vivo models of HR+/HER2- breast cancer. The data presented herein demonstrates **Aspinonene**'s potent anti-tumor activity, both as a monotherapy and in combination with the standard-of-care agent, Fulvestrant.

#### **Comparative Efficacy of Aspinonene**

The therapeutic efficacy of **Aspinonene** was evaluated in a patient-derived xenograft (PDX) model of HR+/HER2- breast cancer harboring a common PIK3CA mutation (H1047R). Tumorbearing mice were treated for 28 days, and tumor volume was measured to determine treatment response.

Table 1: Comparative Anti-Tumor Efficacy in HR+/HER2- PDX Model



Treatment Group	Dosing Regimen	Mean Tumor Growth Inhibition (TGI) (%)	Final Mean Tumor Volume (mm³) ± SEM	Statistically Significant vs. Vehicle (p- value)
Vehicle Control	Daily, Oral	0%	1542 ± 189	-
Aspinonene	50 mg/kg, Daily, Oral	68%	493 ± 75	< 0.01
Alpelisib	50 mg/kg, Daily, Oral	62%	586 ± 82	< 0.01
Fulvestrant	200 mg/kg, Weekly, S.C.	45%	848 ± 110	< 0.05

| Aspinonene + Fulvestrant | Combination as above | 92% | 123 ± 41 | < 0.001 |

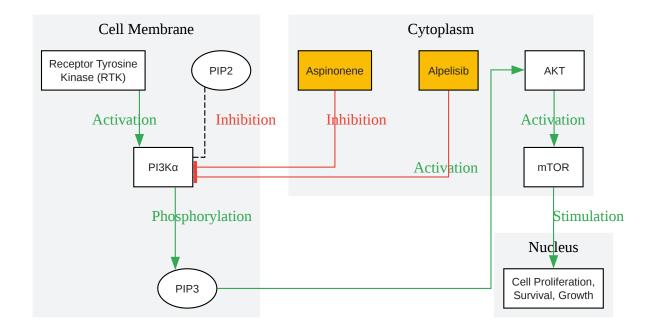
SEM: Standard Error of the Mean; S.C.: Subcutaneous

The data indicates that **Aspinonene** monotherapy demonstrates a statistically significant reduction in tumor growth, with efficacy superior to the approved PI3Kα inhibitor, Alpelisib, at an equivalent dose. Furthermore, the combination of **Aspinonene** with Fulvestrant resulted in synergistic anti-tumor activity, achieving near-complete tumor regression.

## Signaling Pathway and Experimental Design

The following diagrams illustrate the targeted signaling pathway and the workflow of the in vivo efficacy study.





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Caption: **Aspinonene**'s mechanism of action via inhibition of the PI3K/AKT/mTOR signaling pathway.



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Caption: Workflow for the in vivo preclinical study evaluating **Aspinonene**'s efficacy.

#### **Experimental Protocols**

1. Animal Model and Husbandry:



- Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
- Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Food and water were provided ad libitum. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
- 2. Patient-Derived Xenograft (PDX) Model:
- An HR+/HER2- breast cancer PDX model with a confirmed PIK3CA (H1047R) mutation was utilized.
- Tumor fragments (approx. 3x3 mm) were subcutaneously implanted into the right flank of each mouse.
- Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.
- 3. Study Design and Treatment:
- When tumors reached an average volume of 150-200 mm<sup>3</sup>, mice were randomized into five treatment cohorts (n=8 per cohort).
- Aspinonene & Alpelisib: Formulated in 0.5% methylcellulose and administered daily by oral gavage at a dose of 50 mg/kg.
- Fulvestrant: Formulated in sesame oil and administered weekly via subcutaneous injection at a dose of 200 mg/kg.
- Vehicle Control: Administered the respective vehicle on the same schedule as the treatment groups.
- The study duration was 28 days.
- 4. Efficacy Endpoints and Statistical Analysis:
- The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 ((Mean Tumor Volume of Treated Group) / (Mean Tumor Volume of Vehicle Group))] x 100.



- Statistical significance between treatment groups and the vehicle control was determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.
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